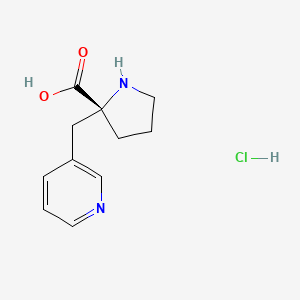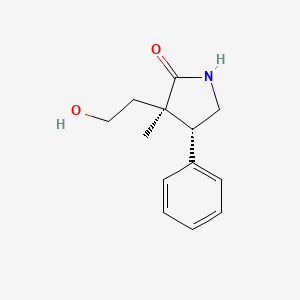
(3R,4R)-3-(2-Hydroxyethyl)-3-methyl-4-phenylpyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4R)-3-(2-Hydroxyethyl)-3-methyl-4-phenylpyrrolidin-2-one: is a chiral compound with a pyrrolidinone core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-(2-Hydroxyethyl)-3-methyl-4-phenylpyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursors, such as ®-phenylglycinol and ®-3-methyl-2-oxopentanoic acid.
Formation of the Pyrrolidinone Ring: The key step involves the cyclization of the starting materials to form the pyrrolidinone ring. This can be achieved through a condensation reaction under acidic or basic conditions.
Hydroxyethyl Substitution:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reaction conditions are optimized for high yield and purity.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
(3R,4R)-3-(2-Hydroxyethyl)-3-methyl-4-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Ethylene oxide, ethylene glycol.
Major Products Formed
Oxidation: Formation of a carbonyl group.
Reduction: Formation of a hydroxyl group.
Substitution: Introduction of various functional groups depending on the reagent used.
科学研究应用
(3R,4R)-3-(2-Hydroxyethyl)-3-methyl-4-phenylpyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity and mechanism of action of related compounds.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (3R,4R)-3-(2-Hydroxyethyl)-3-methyl-4-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.
相似化合物的比较
Similar Compounds
(3R,4R)-3-Methyl-4-phenylpyrrolidin-2-one: Lacks the hydroxyethyl group, which may affect its biological activity and chemical reactivity.
(3R,4R)-3-(2-Hydroxyethyl)-4-phenylpyrrolidin-2-one: Similar structure but with different stereochemistry, which can influence its interaction with molecular targets.
Uniqueness
The presence of the hydroxyethyl group in (3R,4R)-3-(2-Hydroxyethyl)-3-methyl-4-phenylpyrrolidin-2-one provides unique chemical properties, such as increased solubility and the ability to undergo specific chemical reactions. Its chiral nature also allows for enantioselective interactions in biological systems, making it a valuable compound in medicinal chemistry and drug development.
属性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC 名称 |
(3R,4R)-3-(2-hydroxyethyl)-3-methyl-4-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C13H17NO2/c1-13(7-8-15)11(9-14-12(13)16)10-5-3-2-4-6-10/h2-6,11,15H,7-9H2,1H3,(H,14,16)/t11-,13-/m1/s1 |
InChI 键 |
HADPFCWTMRBFLC-DGCLKSJQSA-N |
手性 SMILES |
C[C@]1([C@H](CNC1=O)C2=CC=CC=C2)CCO |
规范 SMILES |
CC1(C(CNC1=O)C2=CC=CC=C2)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3,4'-Bipyridine]-2'-carbaldehyde](/img/structure/B13147308.png)
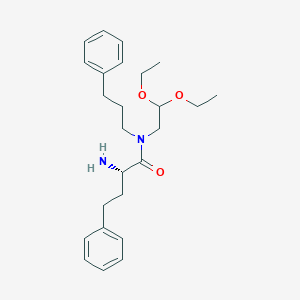

![4,4-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13147339.png)
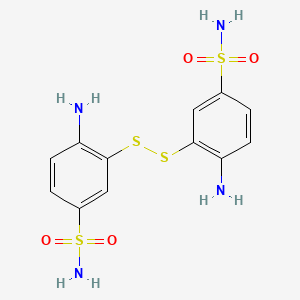
![diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate](/img/structure/B13147346.png)
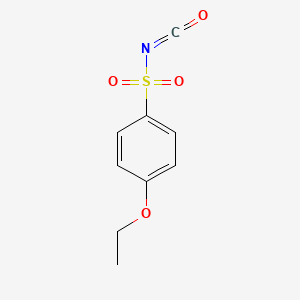
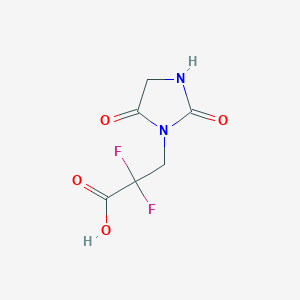
![5-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13147363.png)
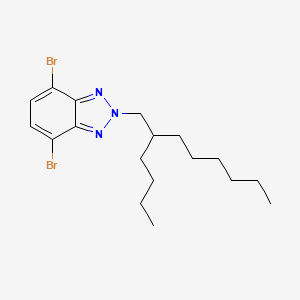

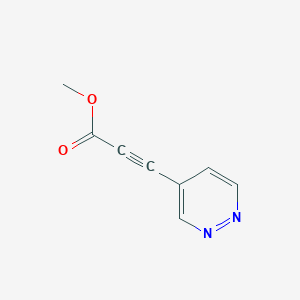
![(3S)-3-[2-(3-hydroxy-4-methoxyphenyl)ethylamino]-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B13147390.png)
